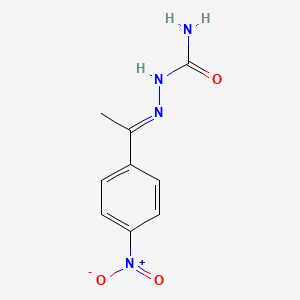![molecular formula C12H10N4O2S2 B2621626 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole CAS No. 868214-54-4](/img/structure/B2621626.png)
2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole is a complex organic compound that features a thiazole ring substituted with a benzoimidazole moiety
Mechanism of Action
Target of Action
The compound 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antifungal activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and the nature of the interactions.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the broad range of biological activities of imidazole derivatives, this compound could potentially influence a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole typically involves the following steps:
Formation of the Benzoimidazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzoimidazole core.
Thiazole Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Coupling Reaction: Finally, the benzoimidazole and thiazole moieties are coupled together using a thiol-alkylation reaction, typically in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole can undergo various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Coupling: Sodium hydride, alkyl halides.
Major Products
Scientific Research Applications
2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole is unique due to its combined thiazole and benzoimidazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-methyl-4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-13-8(5-19-7)6-20-12-14-10-3-2-9(16(17)18)4-11(10)15-12/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICYSXWBMATIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2621543.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2621546.png)


![N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2621550.png)
![2,4-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2621553.png)

![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)

![3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2621558.png)

![4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole](/img/structure/B2621561.png)
![[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B2621562.png)
![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)
